molecular formula C7H7BrOS B1379127 2-Bromo-5-(methylsulfanyl)phenol CAS No. 1243397-23-0

2-Bromo-5-(methylsulfanyl)phenol

Cat. No.: B1379127
CAS No.: 1243397-23-0
M. Wt: 219.1 g/mol
InChI Key: JYOFHTQTECJPRV-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylsulfanyl)phenol is an organic compound with the molecular formula C7H7BrOS It is characterized by the presence of a bromine atom, a methylsulfanyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(methylsulfanyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-5-(methylsulfanyl)phenol.

    Oxidation: Products include 2-Bromo-5-(methylsulfinyl)phenol and 2-Bromo-5-(methylsulfonyl)phenol.

    Reduction: Products include 5-(methylsulfanyl)phenol.

Scientific Research Applications

2-Bromo-5-(methylsulfanyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methylsulfanyl)phenol involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, while the methylsulfanyl group can undergo oxidation-reduction reactions. These interactions can affect enzyme activity, protein folding, and other biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-(methylsulfanyl)phenol is unique due to the presence of both a bromine atom and a methylsulfanyl group on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry .

Biological Activity

2-Bromo-5-(methylsulfanyl)phenol (CAS No. 1243397-23-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₇BrOS, with a molecular weight of 219.1 g/mol. The compound features a bromine atom, a methylthio group, and a hydroxyl group attached to a phenolic ring, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem reported its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as certain Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Cell cycle arrest in the G2/M phase

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. Once inside, it may inhibit key enzymes involved in cell proliferation and survival.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain kinases involved in signaling pathways related to cancer progression, such as the PI3K/Akt pathway . This inhibition can lead to reduced cell viability and increased apoptosis in malignant cells.

Study on Antimicrobial Efficacy

A recent study published in the journal Chemical and Pharmaceutical Bulletin evaluated the antimicrobial efficacy of various brominated phenolic compounds, including this compound. The results indicated that this compound was among the most effective against resistant strains of bacteria .

Research on Anticancer Effects

In another investigation, researchers explored the effects of this compound on breast cancer cells. The study found that treatment with this compound led to significant reductions in cell proliferation and induced apoptosis through mitochondrial pathways .

Properties

IUPAC Name

2-bromo-5-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOFHTQTECJPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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